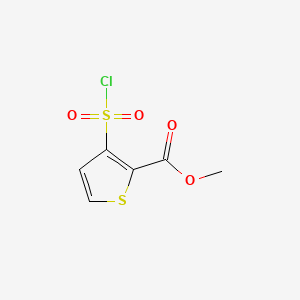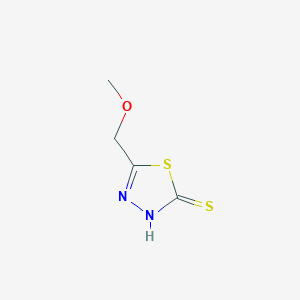
1,3-Dibenzyloxybenzene
Descripción general
Descripción
1,3-Dibenzyloxybenzene is a chemical compound with the molecular formula C20H18O2 . It is also known by other names such as 1,3-Bis(benzyloxy)benzene and Resorcinol Dibenzyl Ether .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two benzyloxy groups attached at the 1 and 3 positions . The average mass of the molecule is 290.356 Da .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The melting point ranges from 71.0 to 76.0 degrees Celsius .
Aplicaciones Científicas De Investigación
Investigación Agroquímica
Las porciones de éter bencílico del compuesto se pueden modificar para producir agroquímicos. Sirve como material de partida para la síntesis de compuestos con posibles aplicaciones como pesticidas o herbicidas, contribuyendo al desarrollo de nuevos productos agrícolas.
Cada una de estas aplicaciones aprovecha las propiedades químicas únicas de 1,3-Dibenzyloxybenzene, como su estabilidad, reactividad y capacidad para formar estructuras complejas. La versatilidad del compuesto destaca su importancia en la investigación científica y las aplicaciones industriales .
Safety and Hazards
1,3-Dibenzyloxybenzene is intended for research and development use only. It is not recommended for medicinal, household, or other uses . Specific safety measures and hazards are not detailed in the search results.
Relevant Papers
One relevant paper discusses the continuous catalytic debenzylation of 1,4-Dibenzyloxybenzene with H2 in THF . This paper might provide insights into similar reactions involving this compound.
Mecanismo De Acción
Target of Action
The primary targets of 1,3-Dibenzyloxybenzene are currently unknown. This compound is a biochemical used in proteomics research
Mode of Action
It is known that this compound can be acylated with acetic anhydride to produce 3,5-dibenzyloxyacetophenone , a precursor for the production of various drugs.
Biochemical Pathways
Given its role as a precursor in the synthesis of various drugs , it is likely involved in several biochemical pathways
Result of Action
As a precursor in drug synthesis , it is likely to have significant effects at the molecular and cellular levels
Propiedades
IUPAC Name |
1,3-bis(phenylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESHZVQZWMQUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362173 | |
| Record name | 1,3-Dibenzyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3769-42-4 | |
| Record name | 1,3-Dibenzyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,3-dibenzyloxybenzene in the synthesis of 1,3-dideazauridine?
A: In the synthesis of 1,3-dideazauridine described by [], this compound serves as a protected form of 1,3-dihydroxybenzene. The benzyl protecting groups are added to prevent unwanted reactions at the hydroxyl groups during subsequent steps. After reacting with n-butyllithium and cadmium chloride to form the organocadmium intermediate, this compound is coupled with a protected ribose sugar. Finally, the benzyl protecting groups are removed via catalytic hydrogenation to yield the desired 1,3-dideazauridine.
Q2: Are there any alternative synthetic routes to 1,3-dideazauridine that don't utilize this compound?
A: The provided research focuses solely on the synthesis utilizing this compound. [] While alternative synthetic routes might exist, they are not explored in this research. Further investigation into the literature on nucleoside analog synthesis would be required to identify other potential synthetic pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















